4-((3-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((3-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromobenzylidene group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3-bromobenzaldehyde with 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Comparison with Similar Compounds
4-((3-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Itraconazole: A triazole derivative used as an antifungal agent.
Properties
CAS No. |
676245-22-0 |
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Molecular Formula |
C15H10BrFN4S |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
4-[(E)-(3-bromophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrFN4S/c16-11-5-3-4-10(8-11)9-18-21-14(19-20-15(21)22)12-6-1-2-7-13(12)17/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
AABYTNPBQJJJLW-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br)F |
Origin of Product |
United States |
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